CCR2 antagonist 5, also known as 2-benzazepin-1-one, is a small molecule that has garnered attention for its potential therapeutic applications in treating inflammatory diseases. This compound selectively inhibits the chemokine receptor CCR2, which plays a significant role in the immune response and inflammation. The development of CCR2 antagonists, including compound 5, is aimed at modulating the effects of chemokines, particularly in conditions such as chronic pain, atherosclerosis, and various autoimmune diseases.
The synthesis and characterization of CCR2 antagonist 5 were documented in several studies, highlighting its pharmacological properties and structural characteristics. The compound was synthesized from 4-bromophthalic acid through a series of chemical reactions, including a key Suzuki coupling step .
CCR2 antagonist 5 belongs to the class of small molecule antagonists targeting G protein-coupled receptors (GPCRs). Specifically, it acts on the chemokine receptor CCR2, which is involved in mediating inflammatory responses. This classification places it among potential therapeutic agents for managing inflammatory and autoimmune conditions.
The synthesis of CCR2 antagonist 5 involves multiple steps:
The molecular structure of CCR2 antagonist 5 features a seven-membered azepine ring system with specific substituents that enhance its binding affinity for the CCR2 receptor. The compound's structure can be represented as follows:
CCR2 antagonist 5 undergoes several chemical reactions during its synthesis, including:
These reactions are crucial for constructing the complex structure of antagonist 5 while ensuring high selectivity and potency against the target receptor.
CCR2 antagonist 5 operates by binding to the CCR2 receptor, blocking its interaction with endogenous chemokines such as monocyte chemoattractant protein-1 (MCP-1). This blockade inhibits downstream signaling pathways that lead to inflammatory responses:
Relevant data from studies indicate that modifications to its structure can influence both its pharmacokinetics and pharmacodynamics .
CCR2 antagonist 5 has potential applications in various scientific fields:
The ongoing research into CCR2 antagonists like compound 5 continues to reveal their importance in therapeutic strategies aimed at modulating immune function and inflammation .
Chemokine receptors constitute a subfamily of G protein-coupled receptors (GPCRs) that orchestrate leukocyte migration through interactions with chemokine ligands. Among these, CC chemokine receptor 2 (CCR2) serves as a critical mediator of monocyte/macrophage recruitment to inflammatory sites. CCR2 antagonists represent a class of therapeutic compounds designed to disrupt this signaling axis, with CCR2 antagonist 5 (JNJ-41443532) emerging as a potent and selective inhibitor. Unlike broad-spectrum immunosuppressants, CCR2 antagonists offer targeted modulation of pathological inflammation while preserving homeostatic immune functions [4] [7].
CCR2 activation triggers Gαi-mediated signaling cascades, resulting in calcium flux, cytoskeletal reorganization, and directional cell migration. Its primary ligand CCL2 (MCP-1) is upregulated in injured tissues, creating chemotactic gradients that recruit CCR2-expressing monocytes. This process is pivotal in:
Table 1: Disease Mechanisms Driven by CCR2 Signaling
Disease Category | Key CCR2-Dependent Processes | Experimental Evidence |
---|---|---|
Hepatic Fibrosis | HSC activation, collagen production | ↓ Fibrosis in Ccr2-/- mice [7] |
Neurodegeneration | Microglial activation, neuronal damage | CCR2 PET imaging shows CNS infiltration [5] |
Pancreatic Cancer | TAM recruitment, immunosuppression | CCR2 inhibition synergizes with anti-PD1 [4] |
Atherosclerosis | Monocyte infiltration, plaque formation | CCR2 antagonists reduce plaque burden [7] |
CCR2 binds multiple CC-motif chemokines with varying affinities:
The two-site binding model governs ligand engagement:
Cryo-EM structures reveal that CCR2 antagonists like JNJ-41443532 occupy a hydrophobic tunnel between transmembrane helices 1, 2, 3, and 7 (Fig. 1B). Key features include:
Table 2: Pharmacological Properties of Select CCR2 Antagonists
Compound | CCR2 Binding Affinity (IC50) | CCR5 Selectivity | Key Structural Features |
---|---|---|---|
CCR2 antagonist 5 | 37 nM (hCCR2) | >100-fold | Urea scaffold, trifluoromethyl group [1] |
Sigma Aldrich 227016 | 5.1 nM (hCCR2) | Moderate | Cis-diamidocyclohexyl urea [6] |
Cenicriviroc | <10 nM (hCCR2/CCR5) | Dual antagonist | Biphenyl bis-tetrazole [5] |
MK-0812 | 5 nM (hCCR2) | Low | Piperazine-carboxamide [5] |
CCR2 and CCR5 share 73% sequence homology and reside within a 150 kb cluster on chromosome 3p21, indicating tandem gene duplication ~40 million years ago. Despite structural similarities, they exhibit divergent functions:
Gene conversion events have shaped CCR2/CCR5 evolution across species:
Functional divergence is driven by:
Table 3: Evolutionary Trajectory of CCR2 and CCR5
Evolutionary Event | Functional Consequence | Species Affected |
---|---|---|
Gene duplication | Subfunctionalization of immune cell recruitment | Primates, rodents, bats [3] |
CCR2-CCR5 gene conversion | Altered extracellular domain topology | Miniopterus bats [3] |
CCR5 promoter polymorphisms | Modulated HIV progression (e.g., -2459A/G) | Humans [10] |
CCR5-Δ32 mutation | Loss of functional receptor; HIV resistance | European populations [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1